3-Bromo-2-ethylbenzonitrile
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Overview
Description
3-Bromo-2-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethylbenzonitrile typically involves the bromination of 2-ethylbenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the third position of the benzene ring due to the directing effects of the ethyl and nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene.
Major Products:
Substitution: 3-Methoxy-2-ethylbenzonitrile.
Reduction: 3-Bromo-2-ethylbenzylamine.
Coupling: 3-(Phenyl)-2-ethylbenzonitrile.
Scientific Research Applications
3-Bromo-2-ethylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound can be a building block for the synthesis of potential drug candidates.
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the nitrile group is converted to an amine via the addition of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Bromo-2-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-4-methylbenzonitrile: Bromine and methyl groups are positioned differently on the benzene ring.
3-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of an ethyl group.
Uniqueness: 3-Bromo-2-ethylbenzonitrile is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The ethyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl or chlorine analogs .
Properties
IUPAC Name |
3-bromo-2-ethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSAFYKPMWNNNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309939 |
Source
|
Record name | 3-Bromo-2-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-62-3 |
Source
|
Record name | 3-Bromo-2-ethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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